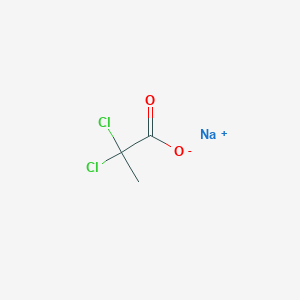

sodium;2,2-dichloropropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by α-1,4-glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these guest molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized from starch through the action of cyclodextrin glycosyltransferase (CGTase) enzymes. The process involves the following steps:

Liquefaction: Starch is gelatinized and partially hydrolyzed to reduce its viscosity.

Cyclization: The liquefied starch is treated with CGTase, which catalyzes the formation of cyclodextrins from linear dextrins.

Separation and Purification: The resulting mixture contains various types of cyclodextrins (α, β, and γ). These are separated using techniques such as crystallization, chromatography, or membrane filtration.

Industrial Production Methods

In industrial settings, the production of cyclodextrins involves large-scale enzymatic processes. The key steps include:

Starch Hydrolysis: Starch is hydrolyzed using acids or enzymes to produce dextrins.

Cyclodextrin Formation: The dextrins are then converted to cyclodextrins using CGTase.

Purification: The cyclodextrins are purified through crystallization or other separation techniques to obtain the desired purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium periodate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various cyclodextrin derivatives with altered solubility, stability, and inclusion complexation properties.

Aplicaciones Científicas De Investigación

Herbicidal Applications

Sodium 2,2-dichloropropanoate is primarily utilized in agriculture for its herbicidal properties. It acts as a selective herbicide targeting various grass species while being less harmful to broadleaf plants. The compound inhibits lipid synthesis in target plants, leading to their death while allowing crops to thrive.

Key Uses

- Control of Grass Weeds : Effective against annual and perennial grasses such as couch grass, bluegrass, and crabgrass .

- Crop Protection : Used in various crops including cotton, potatoes, and sugarcane, it helps manage weed populations without adversely affecting the crop yield .

Case Studies

- Chemical Emasculation in Pepper Plants :

- Wild Oats Control :

Environmental Impact

While sodium 2,2-dichloropropanoate is effective as a herbicide, it poses certain environmental risks:

- Persistence : The compound is moderately persistent in soil and can leach into groundwater due to its high solubility .

- Toxicity : It exhibits moderate toxicity to aquatic organisms but is relatively non-toxic to mammals. However, it is classified as an irritant and requires careful handling .

Research Insights

Recent advancements in the synthesis of sodium 2,2-dichloropropanoate focus on improving production methods to enhance yield and reduce environmental degradation during application. For instance:

Mecanismo De Acción

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic outer surface interacts with the aqueous environment. This inclusion complexation enhances the solubility, stability, and bioavailability of the guest molecules.

Comparación Con Compuestos Similares

Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. Similar compounds include:

Calixarenes: Cyclic oligomers that can form inclusion complexes but have different structural properties.

Cucurbiturils: Another class of cyclic compounds with inclusion complexation abilities.

Crown Ethers: Cyclic compounds that can encapsulate metal ions but have different applications compared to cyclodextrins.

Cyclodextrins are unique in their ability to enhance the solubility and stability of guest molecules, making them valuable in various scientific and industrial applications.

Propiedades

IUPAC Name |

sodium;2,2-dichloropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O2.Na/c1-3(4,5)2(6)7;/h1H3,(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEFQWNXOUGDJR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])(Cl)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)[O-])(Cl)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.